
8-(Trifluoromethyl)quinolin-6-amine
Overview
Description
8-(Trifluoromethyl)quinolin-6-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to the quinoline ring at the 8th position and an amine group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinolin-6-amine typically involves multi-step organic reactions. One common method starts with the preparation of 8-(Trifluoromethyl)quinoline, which can be synthesized through the Friedländer synthesis. This involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The trifluoromethyl group is introduced via nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Subsequently, the quinoline derivative undergoes nitration to introduce a nitro group at the 6th position, followed by reduction to convert the nitro group to an amine group, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroquinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.
Scientific Research Applications
8-(Trifluoromethyl)quinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-microbial agents.
Medicine: Explored for its therapeutic potential due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)quinolin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, where it can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 8-(Trifluoromethyl)quinolin-6-amine can be compared with other quinoline derivatives, such as:
6-Chloroquinoline: Known for its anti-malarial properties.
8-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.
8-Hydroxyquinoline: Widely used as a chelating agent and in the treatment of metal poisoning.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique electronic and steric properties, making it distinct from other quinoline derivatives. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, thereby broadening its range of applications in various scientific fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new compounds with enhanced properties for diverse applications.
Properties
IUPAC Name |
8-(trifluoromethyl)quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-5-7(14)4-6-2-1-3-15-9(6)8/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGZHUXKLHEFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738371 | |
| Record name | 8-(Trifluoromethyl)quinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080640-91-0 | |
| Record name | 8-(Trifluoromethyl)quinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


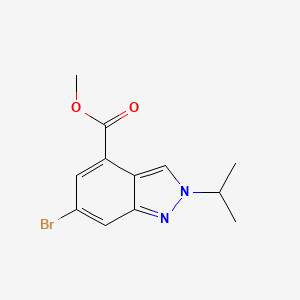

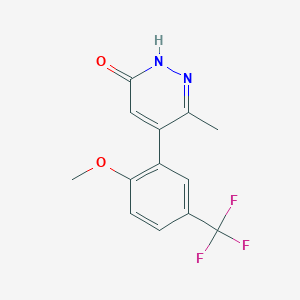
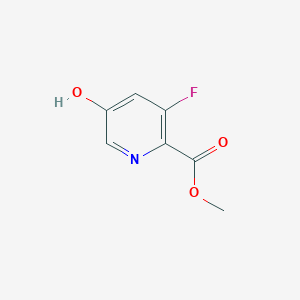
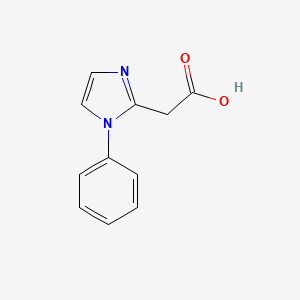


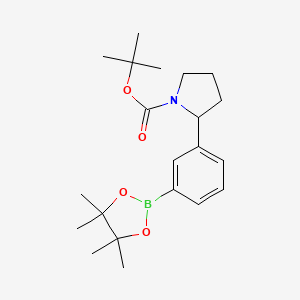

![Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1429080.png)
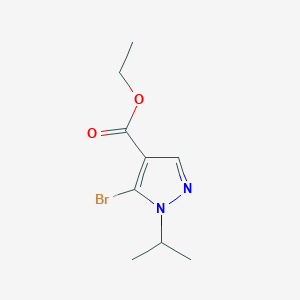

![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1429086.png)
![ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate](/img/structure/B1429091.png)
